5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of dichlorophenyl, morpholinylcarbonyl, and trifluoromethyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazoles with β-halovinyl or aryl aldehydes under microwave irradiation in the presence of a palladium catalyst.
Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the morpholin-4-ylcarbonyl group: This can be done through acylation reactions using morpholine and appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinylcarbonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols from nitro or carbonyl groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of various cancers. Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in cellular processes.
Chemical Biology: It serves as a tool compound to investigate the biological functions of kinases and other proteins involved in disease pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting signaling pathways essential for cancer cell proliferation and survival . Molecular docking studies have shown that the compound interacts with key residues in the kinase active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and are also studied as kinase inhibitors.
Trifluoromethylated pyrazoles: These compounds have similar trifluoromethyl groups, contributing to their biological activity.
Uniqueness
5-(3,4-Dichlorophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer high specificity and potency as a kinase inhibitor. The presence of the dichlorophenyl group enhances its binding affinity, while the morpholinylcarbonyl group improves its solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4O2/c19-11-2-1-10(7-12(11)20)13-8-15(18(21,22)23)27-16(24-13)9-14(25-27)17(28)26-3-5-29-6-4-26/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEXKPZOVALGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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